molecular formula C11H14O3S B2502054 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid CAS No. 52872-94-3

4-[(4-Methoxyphenyl)sulfanyl]butanoic acid

Cat. No.: B2502054
CAS No.: 52872-94-3
M. Wt: 226.29
InChI Key: OMEZZCIYLLHOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methoxyphenyl)sulfanyl]butanoic acid is a useful research compound. Its molecular formula is C11H14O3S and its molecular weight is 226.29. The purity is usually 95%.
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Scientific Research Applications

Methionine Sources and Bioefficacy

A review focuses on the bioefficacy of methionine sources, such as 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met), emphasizing their chemical, metabolic, and nutritional aspects. It discusses the enzymatic conversion, absorption differences, and implications for animal feed supplementation, highlighting the statistical methods for comparing their bioefficacy (Vázquez-Añón et al., 2017).

Sorption of Phenoxy Herbicides

This research reviews the sorption behavior of phenoxy herbicides, including compounds similar to 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid, to various soils and minerals. It emphasizes the role of soil organic matter and iron oxides as primary sorbents, providing a framework for understanding the environmental fate of such compounds (Werner et al., 2012).

Anti-Cancer and Anti-Inflammatory Agents

A review article on 4′-Geranyloxyferulic acid, a compound with a structure potentially analogous to this compound, outlines its pharmacological properties, including anti-inflammatory and anti-tumor activities. This provides insight into how structural relatives of this compound could be explored for similar biomedical applications (Epifano et al., 2015).

Analytical Methods for Antioxidant Activity

The review of analytical methods for determining antioxidant activity includes discussions on tests applicable to compounds like this compound. It covers techniques based on hydrogen atom transfer and electron transfer, providing a basis for evaluating the antioxidant potential of sulfur-containing organic compounds (Munteanu & Apetrei, 2021).

Metal Sulphide Precipitation

This review examines studies on metal sulphide precipitation, a process relevant to environmental remediation and industrial processes. Although not directly related to this compound, the principles outlined could inform research on the environmental applications of sulfur-containing compounds (Lewis, 2010).

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEZZCIYLLHOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-methoxythiophenol (9.66 g), ethyl 4-bromobutyrate (13.5 g) and potassium carbonate (18.8 g) in DMF (200 ml) was stirred at room temperature for 4 hours. The reaction mixture was mixed with water and was extracted with ethyl acetate. The organic layer was washed with water and an aqueous saturated solution of sodium chloride, and was dried with magnesium sulfate. After concentration under reduced pressure, into a solution of the residue in ethanol (200 ml) was added at room temperature a 1 N aqueous solution of sodium hydroxide (85 ml), and the resulting mixture was stirred at room temperature for 4 hours. The reaction mixture was evaporated under reduced pressure to remove the ethanol and was then extracted with diethyl ether. The organic layer was washed with an aqueous saturated solution of sodium chloride and was dried with magnesium sulfate. After concentration under reduced pressure, the precipitated crystals were collected by filtration. The crystals were washed with hexane to obtain 4-[(4-methoxyphenyl)thio]butyric acid (13.09 g) as colorless crystals.
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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